4-Deoxy-4-fluoromuscarine iodide

Description

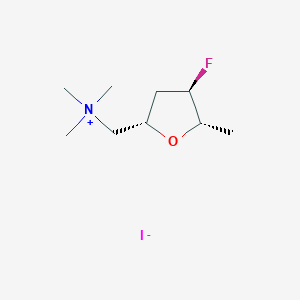

4-Deoxy-4-fluoromuscarine iodide is one of four stereoisomers of the quaternary ammonium compound [(4-fluoro-5-methyl-tetrahydrofuran-2-yl)methyl]trimethylammonium iodide. These isomers were synthesized enantiomerically and diastereomerically pure from (S)-(-)-methyl 4-methylphenyl sulfoxide, ethyl fluoroacetate, and allyl bromide via a multi-step process . The absolute configurations of the isomers were determined using ¹H NMR analyses, which provided insights into their stereochemical relationships .

Structurally, this compound belongs to the muscarine family, characterized by a tetrahydrofuran ring system substituted with a fluorinated methyl group and a quaternary ammonium moiety. The introduction of fluorine at the 4-position replaces a hydroxyl group (deoxy modification), altering the compound’s electronic and steric properties compared to natural muscarine . Pharmacological evaluations of these isomers have been documented in studies focusing on receptor binding and antibacterial activities .

Properties

CAS No. |

132113-37-2 |

|---|---|

Molecular Formula |

C9H19FINO |

Molecular Weight |

303.16 g/mol |

IUPAC Name |

[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |

InChI Key |

LOQSODOOUZMOJP-CTERPIQNSA-M |

SMILES |

CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |

Canonical SMILES |

CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |

Synonyms |

4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Muscarine Family

The primary structural analogues of 4-deoxy-4-fluoromuscarine iodide include:

| Compound | Substituent at C4 | Functional Groups | Key Features |

|---|---|---|---|

| Natural Muscarine | -OH | Tertiary amine, tetrahydrofuran | Binds muscarinic acetylcholine receptors (mAChRs) with high affinity |

| 4-Deoxy-muscarine | -H | Deoxy modification | Reduced polarity; lower receptor affinity |

| 4-Fluoromuscarine | -F | Fluorine substitution | Enhanced metabolic stability; altered receptor interactions |

| 4-Deoxy-4-fluoromuscarine | -F (deoxy) | Fluorine + deoxy | Combines steric and electronic effects |

Key Observations :

Pharmacological Activity Comparison

For example:

Insights :

- The antibacterial activity of this compound is distinct from natural muscarine, which lacks antimicrobial effects. This suggests that fluorination and quaternary ammonium groups contribute to antibacterial properties .

- Compared to dimethylsulphonium iodide (a structurally unrelated compound with potent activity against S. aureus), fluoromuscarine derivatives may exhibit different mechanisms of action due to their receptor-targeting moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.